![molecular formula C14H12F3N3O B215095 N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mechanism of Action
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in apoptosis and decreased cell proliferation.
Biochemical and physiological effects:
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit other kinases, such as ITK and TXK, which are also involved in B-cell receptor signaling. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have an immunomodulatory effect, by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its potential to induce resistance, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and treatment schedule to minimize the risk of resistance.
Future Directions
There are several potential future directions for the development of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide as a therapeutic agent for B-cell malignancies. One area of focus is the combination of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of focus is the identification of biomarkers that can predict response to N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which could help guide patient selection and treatment planning. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide in patients with B-cell malignancies.
Synthesis Methods
The synthesis of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the aniline and nicotinamide moieties, and the introduction of the methyl group. The exact details of the synthesis have not been disclosed in the literature.
Scientific Research Applications
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.
properties
Product Name |
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Molecular Formula |
C14H12F3N3O |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
N-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F3N3O/c1-18-13(21)11-6-3-7-19-12(11)20-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21)(H,19,20) |
InChI Key |
WGHZJKHVMKWKCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)
![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)
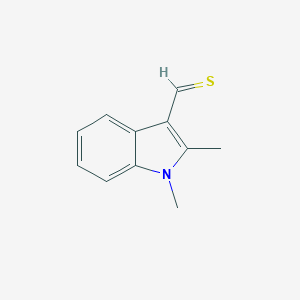
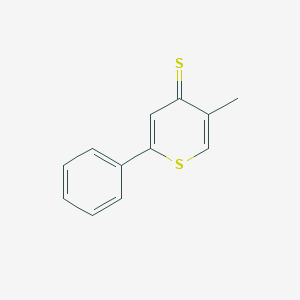
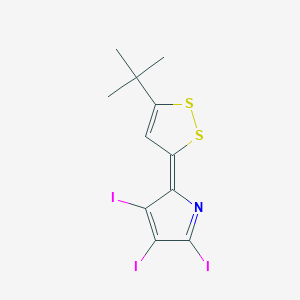
![7-Tert-butyl-4-nitro-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B215022.png)
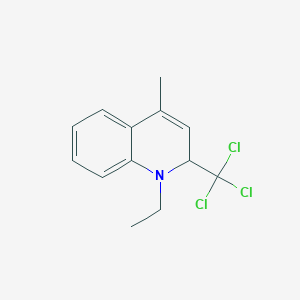
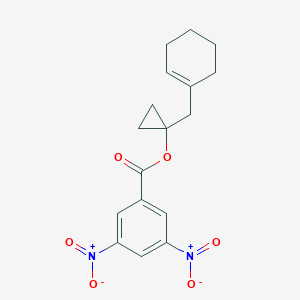
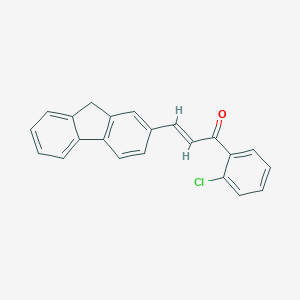
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)
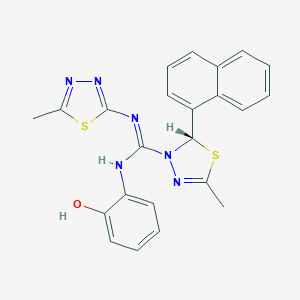
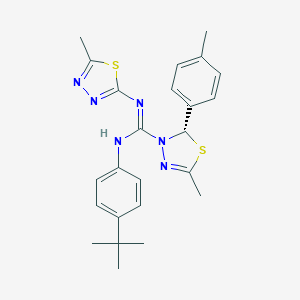
![5-methyl-N-[(5-methyl-2-(1-naphthyl)-1,3,4-thiadiazol-3(2H)-yl)(4H-1,2,4-triazol-4-yl)methylene]-1,3,4-thiadiazol-2-amine](/img/structure/B215038.png)